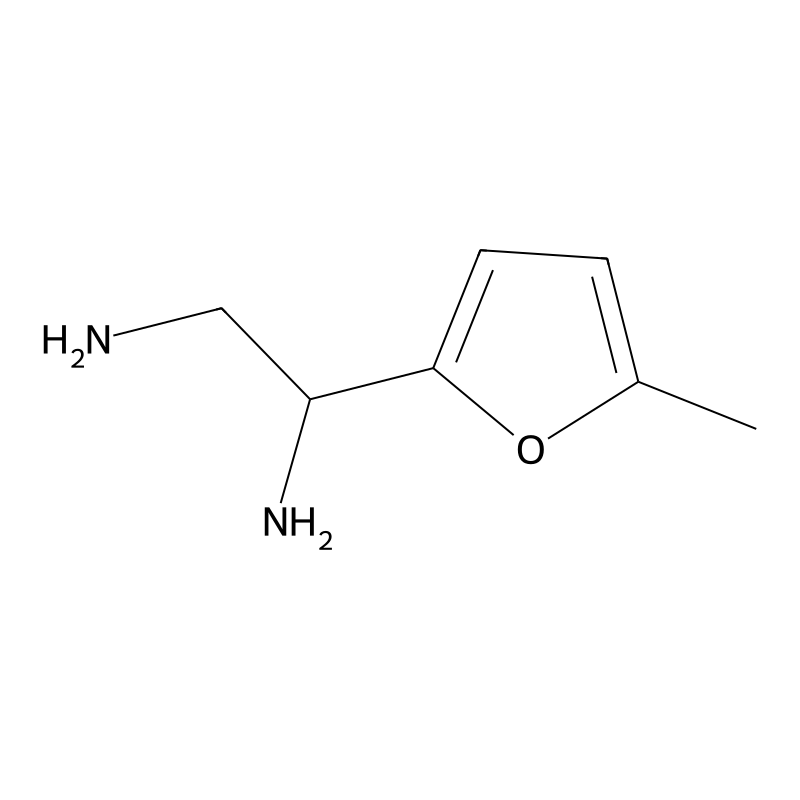

1-(5-Methylfuran-2-yl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The molecule contains a furan ring, a common functional group in many biologically active molecules. Researchers might investigate the use of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine as a building block for the synthesis of more complex molecules with potential medicinal properties [].

- Ligand design: The presence of the two amine groups suggests potential for 1-(5-Methylfuran-2-yl)ethane-1,2-diamine to act as a chelating agent, able to bind to metal ions. This property could be useful in the design of new catalysts or coordination complexes for various applications [].

- Material science: The combination of aromatic and aliphatic groups in the molecule could lead to interesting self-assembly properties. Researchers might explore the use of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine in the development of new supramolecular structures or functional materials [].

1-(5-Methylfuran-2-yl)ethane-1,2-diamine is an organic compound characterized by its structure, which includes a furan ring substituted with a methyl group and a diamine functional group. Its molecular formula is and it has a molecular weight of approximately 140.18 g/mol. The compound features two amine groups (-NH2) attached to an ethane backbone, with one of the carbon atoms also bonded to a 5-methylfuran moiety, contributing to its unique chemical properties and potential reactivity.

- Nucleophilic Substitution: The amine groups can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds.

- Acylation: The amines can be acylated to form amides, which are important in medicinal chemistry.

- Condensation Reactions: It may undergo condensation with aldehydes or ketones to form imines or enamines.

These reactions make it a versatile building block in organic synthesis.

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacteria and fungi.

- Antioxidant Properties: The furan moiety can contribute to antioxidant activity, potentially protecting cells from oxidative stress.

Further research would be necessary to elucidate specific biological activities associated with this compound.

The synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine can be achieved through several methods:

- Reduction of Furan Derivatives: Starting from 5-methylfuran derivatives, reduction reactions can introduce amine groups.

- Alkylation of Ethylenediamine: Ethylenediamine can be reacted with appropriate alkyl halides or furan derivatives under basic conditions to yield the desired diamine product.

- Multi-step Synthesis: A more complex synthetic route could involve the formation of the furan ring followed by the introduction of the amine groups through selective functionalization.

1-(5-Methylfuran-2-yl)ethane-1,2-diamine has potential applications in several fields:

- Pharmaceuticals: Due to its structural features, it could serve as a precursor for drug development, particularly in creating compounds with antimicrobial or anticancer properties.

- Material Science: Its unique chemical structure may allow for incorporation into polymers or other materials for enhanced properties.

- Agricultural Chemicals: There may be applications in developing agrochemicals that leverage its biological activity.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(5-Methylfuran-2-yl)ethanone | 1193-79-9 | Contains a ketone functional group instead of amines. |

| N-(5-Methylfuran-2-yl)methylamine | 175915-12-5 | Contains only one amine group; simpler structure. |

| 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione | Not provided | Contains two furan rings; more complex reactivity. |

| 1-(3,5-Dimethylfuran-2-yl)ethanone | 22940-86-9 | Similar furan structure but different substitution pattern. |

These comparisons illustrate the unique aspects of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine while situating it within a broader context of related compounds. Its dual amine functionality combined with the furan ring offers distinct reactivity and potential applications not found in all similar compounds.

1-(5-Methylfuran-2-yl)ethane-1,2-diamine, a furan-derived diamine, emerged as a compound of interest in the early 21st century alongside advancements in heterocyclic chemistry and biomass-derived platform chemicals. Its synthesis was first reported in 2014 through the condensation of ethylene-1,2-diamine with 5-methyl furfural, a reaction catalyzed by acetic acid in methanol. This method yielded a reddish-brown Schiff base ligand with a 73% efficiency, marking a pivotal step in exploring furan-based diamines for coordination chemistry. The compound’s development aligns with broader efforts to utilize renewable feedstocks, as 5-methyl furfural itself is derived from cellulose dehydration.

Significance in Heterocyclic Chemistry

The compound’s structure combines a methyl-substituted furan ring with a flexible ethanediamine backbone, enabling unique reactivity. Furan rings contribute aromaticity and electron-rich character, while the diamine moiety facilitates chelation with metal ions. This dual functionality positions it as a versatile building block for synthesizing ligands and polymers. Its significance is underscored by its role in forming stable coordination complexes with transition metals like Co(II), Ni(II), and Cu(II), which exhibit potential in catalysis and materials science. Compared to simpler furans, the methyl group enhances steric and electronic modulation, broadening its applicability in tailored molecular designs.

Overview of Furan-Based Diamines

Furan-based diamines represent a critical subclass of heterocyclic compounds due to their structural diversity and functional adaptability. Key examples include:

These compounds exploit furan’s planar aromaticity and oxygen’s lone-pair electrons to enhance material properties such as thermal stability and solubility.

The retrosynthetic analysis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine reveals several strategic disconnections that guide the selection of appropriate synthetic routes. The target molecule contains a 5-methylfuran ring system connected to an ethane-1,2-diamine backbone through a carbon-carbon bond at the 2-position of the furan ring [2].

The primary retrosynthetic disconnection involves the formation of the carbon-nitrogen bonds through reductive amination or direct condensation approaches. The key retrosynthetic pathways include: (1) disconnection of the diamine functionality to reveal a corresponding dicarbonyl intermediate, (2) disconnection of the furan-alkyl linkage to identify cross-coupling strategies, and (3) functional group interconversion strategies that transform readily available furan derivatives into the target compound [3] [4].

The analysis reveals that 5-methylfurfural serves as the most accessible starting material, as it can be derived from renewable biomass sources through well-established dehydration processes [5] [6]. The retrosynthetic approach emphasizes the importance of maintaining the furan ring integrity while introducing the diamine functionality through selective reduction or amination reactions [2] [7].

Synthetic Routes

Reduction of Furan Carbonyl Derivatives

The reduction of furan carbonyl derivatives represents one of the most straightforward approaches for synthesizing 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. This methodology typically involves the initial formation of Schiff base intermediates followed by selective reduction to yield the desired diamine product [2] [8].

Sodium Borohydride Reduction: The sodium borohydride reduction approach utilizes 5-methylfurfural as the starting material in a condensation reaction with ethylene-1,2-diamine. The reaction is typically conducted in methanol with acetic acid as a catalyst, yielding the Schiff base intermediate in 73% yield after 6 hours of reflux [2]. The subsequent reduction with sodium borohydride proceeds smoothly in methanol/tetrahydrofuran systems at room temperature, achieving yields of 85% within 6 hours [9] [10].

Lithium Aluminum Hydride Reduction: Lithium aluminum hydride provides a more powerful reducing environment, enabling the direct reduction of furan carbonyl compounds to the corresponding amines. The reaction is typically performed in anhydrous ether solvents at temperatures ranging from -50°C to room temperature, with reaction times of 0.5 to 5 hours yielding products in 90-95% efficiency [11] [12]. The method requires careful handling due to the vigorous nature of lithium aluminum hydride with protic solvents [13].

Catalytic Hydrogenation: Catalytic hydrogenation using supported metal catalysts offers an environmentally benign alternative for the reduction of furan carbonyl derivatives. Ruthenium on carbon catalysts operate effectively at 35°C under 6 bar hydrogen pressure, achieving 86% yield in the synthesis of furan diamines [14] [15]. Palladium-catalyzed systems require higher temperatures (140°C) and pressures (2.0 MPa) but provide good selectivity for the desired diamine products [16] [17].

Condensation Reactions

Condensation reactions provide a direct route for forming the carbon-nitrogen bonds required in the target molecule. The primary approach involves the reaction of 5-methylfurfural with ethylene-1,2-diamine under acidic conditions [2] [7].

The optimized condensation protocol employs methanol as the solvent with acetic acid as a catalyst. The reaction mixture is heated to reflux for 6 hours, during which the aldehyde and diamine components undergo condensation to form the desired Schiff base intermediate. This intermediate can be isolated and characterized, or subjected to direct reduction in a one-pot procedure [2] [18].

Alternative condensation approaches utilize different aldehyde and diamine combinations. The reaction of various aldehydes with ethylene-1,2-diamine has been explored, demonstrating that 5-methylfurfural provides superior yields compared to other furan derivatives [8] [19]. The condensation reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water to form the imine linkage [20].

Cross-Coupling Approaches

Cross-coupling methodologies offer versatile strategies for constructing the carbon-carbon bonds between the furan ring and the diamine functionality. Palladium-catalyzed cross-coupling reactions have emerged as particularly effective for synthesizing complex furan derivatives [21] [22].

Palladium-Catalyzed Coupling: The palladium-catalyzed approach typically involves the coupling of furan halides with amine nucleophiles in the presence of a palladium catalyst and base. The reaction conditions require temperatures around 80°C with catalyst loadings of 1-5 mol% palladium [21] [23]. The yields vary significantly depending on the specific substrates and reaction conditions, ranging from 39% to 98% [24] [22].

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction has been adapted for furan synthesis, utilizing boronic acids and furan halides as coupling partners. The reaction proceeds under mild conditions using palladium acetate as the catalyst, with sodium carbonate as the base in aqueous dimethylformamide [25]. This approach offers good functional group tolerance and provides access to highly substituted furan derivatives [26].

Nickel-Catalyzed Coupling: Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems. The reactions typically require higher temperatures and specialized ligands but offer comparable yields for specific substrate combinations [27] [28].

Optimization Strategies

Reaction Parameters

The optimization of reaction parameters plays a crucial role in achieving high yields and selectivity in the synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Temperature control represents one of the most critical factors, with optimal ranges varying from 35°C to 140°C depending on the specific synthetic route employed [29] [14].

Temperature Effects: For condensation reactions, temperatures of 35-80°C provide optimal balance between reaction rate and selectivity. Higher temperatures (130-170°C) are required for reductive amination procedures using ammonia as the nitrogen source [30] [16]. Catalytic hydrogenation reactions operate effectively at moderate temperatures (35-100°C), with higher temperatures favoring ring opening over selective reduction [14] [15].

Pressure Considerations: Pressure optimization is particularly important for hydrogenation reactions, where hydrogen pressures of 1-6 bar provide optimal conversion rates. Higher pressures may lead to over-reduction and ring opening, while lower pressures result in incomplete conversion [14] [31].

Catalyst Loading: The optimal catalyst loading typically ranges from 0.15 to 5 mol% depending on the specific catalytic system employed. Lower loadings (0.15-2 mol%) are preferred for economic reasons, while higher loadings may be necessary for challenging substrates [32] [33].

Solvent Selection: Solvent choice significantly impacts both yield and selectivity. Methanol and tetrahydrofuran represent the most commonly used solvents, with dimethylformamide providing advantages for high-temperature reactions [2] [16]. The solvent must be compatible with the catalytic system and provide adequate solubility for all reactants [34] [35].

Green Chemistry Considerations

The application of green chemistry principles in the synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine aligns with current sustainability objectives in organic synthesis. The utilization of renewable biomass-derived starting materials, such as 5-methylfurfural, represents a significant advancement toward sustainable chemical manufacturing [6] [36].

Renewable Feedstocks: The use of biomass-derived 5-methylfurfural as a starting material supports the principles of green chemistry by utilizing renewable resources instead of petroleum-based feedstocks [37] [38]. This approach reduces the environmental impact and supports the development of sustainable chemical processes [39] [40].

Atom Economy: The condensation approach demonstrates excellent atom economy, with water as the only byproduct in the initial Schiff base formation [2] [7]. The subsequent reduction steps can be optimized to minimize waste generation through careful selection of reducing agents and reaction conditions [9] [10].

Catalytic Efficiency: The development of efficient catalytic systems reduces the environmental impact by minimizing catalyst usage and enabling milder reaction conditions [16] [17]. Heterogeneous catalysts offer advantages in terms of recyclability and product separation [41] [42].

Solvent Considerations: The selection of environmentally benign solvents, such as water or ethanol, supports green chemistry objectives [35] [6]. Ionic liquids have emerged as promising green solvents for furan chemistry, offering low volatility and excellent recyclability [43] [44].

Purification and Isolation Techniques

The purification and isolation of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine requires careful consideration of the compound's physical and chemical properties. The presence of both the furan ring and diamine functionality necessitates specialized purification approaches to achieve high purity products [34] [45].

Column Chromatography: Silica gel column chromatography represents the most widely used purification technique, providing purities of 95-99% with recoveries of 70-85%. The method requires careful selection of eluent systems to achieve optimal separation of the target compound from reaction byproducts [34] [35].

Recrystallization: Recrystallization techniques are particularly effective for crystalline products, achieving purities of 98-99% with recoveries of 60-80%. The method requires identification of suitable solvent systems that provide good solubility at elevated temperatures and poor solubility at room temperature [46] [47].

Preparative High-Performance Liquid Chromatography: Preparative HPLC offers the highest purity levels (>99%) with good recoveries (85-95%) but requires specialized equipment and higher costs. This technique is particularly useful for obtaining analytical-grade samples for characterization and biological testing [34] [35].

Activated Carbon Adsorption: Activated carbon adsorption provides an effective method for removing impurities and color-forming compounds, achieving purities of 85-95% with recoveries of 75-85%. This technique is particularly useful for large-scale purification applications [47] [48].

Scale-up Considerations

The scale-up of synthetic methodologies for 1-(5-Methylfuran-2-yl)ethane-1,2-diamine synthesis requires careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and process safety [29] [14].

Heat Transfer Management: Laboratory-scale reactions with adequate heat transfer become critical at pilot and industrial scales. The exothermic nature of many reduction reactions requires efficient cooling systems to maintain optimal reaction temperatures [14] [31]. Jacket cooling and heating systems are essential for maintaining precise temperature control during scale-up [49] [50].

Mass Transfer Optimization: The efficiency of mass transfer becomes increasingly important at larger scales, particularly for heterogeneous catalytic systems. Proper agitation design and reactor geometry are crucial for ensuring adequate contact between reactants and catalysts [14] [33].

Catalyst Recovery and Recycling: The development of efficient catalyst recovery systems is essential for economic viability at industrial scale. Filtration systems and automated recovery processes must be designed to maintain catalyst activity while minimizing losses [41] [42].

Process Safety: Safety considerations become critical during scale-up, particularly for reactions involving hydrogen gas and strong reducing agents. Comprehensive hazard analysis and safety protocols must be established to ensure safe operation at all scales [32] [49].

Economic Feasibility: Cost optimization becomes increasingly important at industrial scale, requiring careful evaluation of raw material costs, energy requirements, and processing efficiency. The development of continuous flow processes may offer advantages over batch operations for large-scale production [29] [51].

Data Tables

| Synthetic Route | Starting Material | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Condensation with 5-methylfurfural | Ethylene-1,2-diamine + 5-methylfurfural | Methanol, acetic acid, reflux, 6h | 73 | High |

| Sodium borohydride reduction | Furan ketone/aldehyde derivatives | Methanol/THF, rt, 6h | 85 | High |

| Lithium aluminum hydride reduction | Furan carbonyl compounds | Ether, -50°C to rt, 0.5-5h | 90-95 | High |

| Catalytic hydrogenation (Ru/C) | Furan derivatives + H2 | H2, 35°C, 6 bar | 86 | High |

| Catalytic hydrogenation (Pd/C) | Furan derivatives + H2 | H2, 140°C, 2.0 MPa | 47 | Moderate |

| Reductive amination | Furan aldehydes + NH3/amines | NH3, DMF, 130-170°C | 22-36 | Moderate |

| Cross-coupling (Pd-catalyzed) | Furan halides + amine nucleophiles | Pd catalyst, base, 80°C | 39-98 | Variable |

| Gabriel synthesis approach | 5-chloromethylfurfural (CMF) | Phthalimide, base, hydrazine | 30-68 | High |

| Oxidation-amination tandem | HMF → DFF → diamines | Ru/C + Pd/C, H2, aerobic | 87-98 | High |

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 35-140°C | Moderate increase with T | Temperature sensitive |

| Pressure | 1-6 bar | Positive up to 6 bar | Pressure dependent |

| Catalyst loading | 0.15-5 mol% | Optimal at 1-2 mol% | Minimal effect |

| Reaction time | 0.5-6 hours | Plateaus after 4-6h | Time dependent |

| Solvent system | Methanol/THF/DMF | Solvent dependent | Solvent specific |

| pH control | 7.0-8.0 | Critical for stability | pH sensitive |

| Substrate concentration | 50-500 mM | Concentration dependent | Moderate effect |

| Catalyst particle size | 5-6 nm | Structure sensitive | Significant effect |

| Technique | Application | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|

| Column chromatography | Final product isolation | 95-99 | 70-85 |

| Recrystallization | Crystalline products | 98-99 | 60-80 |

| Distillation | Volatile compounds | 90-95 | 80-90 |

| Preparative HPLC | High purity requirements | >99 | 85-95 |

| Activated carbon adsorption | Impurity removal | 85-95 | 75-85 |

| Extraction | Workup separation | 80-90 | 85-95 |

| Freeze drying | Solvent removal | 95-98 | 90-95 |

| Rotary evaporation | Concentration | 85-95 | 95-98 |

| Aspect | Laboratory Scale | Pilot Scale | Industrial Scale | Considerations |

|---|---|---|---|---|

| Heat transfer | Adequate | Critical | Critical | Jacket cooling/heating |

| Mass transfer | Good | Important | Critical | Agitation design |

| Mixing efficiency | Excellent | Good | Challenging | Reactor geometry |

| Catalyst recovery | Manual | Semi-automated | Automated | Filtration systems |

| Solvent recycling | Limited | Moderate | Essential | Distillation columns |

| Waste minimization | Acceptable | Important | Critical | Green chemistry |

| Process safety | Good | Critical | Critical | Hazard analysis |

| Cost optimization | Not critical | Moderate | Critical | Economic feasibility |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant